

An In-Depth Technical Guide to the Physical and Chemical Properties of Crinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crinine*

Cat. No.: B1220781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine is a prominent member of the Amaryllidaceae family of alkaloids, a class of natural products renowned for their structural complexity and significant biological activities. First identified in the 1950s in various *Crinum* species, **crinine** has since been the subject of extensive phytochemical and synthetic research.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **crinine**, including its structural features, spectroscopic data, and solubility. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activity are presented. Furthermore, this document includes visualizations of a general workflow for natural product isolation and the proposed mechanism of its action as an acetylcholinesterase inhibitor, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Crinine is a tetracyclic alkaloid characterized by a hydroindole heterocyclic core.^[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Structural and General Properties

Property	Value	Reference(s)
IUPAC Name	(1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0 ^{1,13} .0 ^{2,10} .0 ^{4,8}]nonadeca-2,4(8),9,16-tetraen-15-ol	[1] [2]
Synonyms	Crinidine, (-)-Crinine	[1] [3] [4]
CAS Number	510-67-8	[1]
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[2]
Molecular Weight	271.31 g/mol	[2]
Appearance	White crystalline powder	
Storage	Desiccate at -20°C	

Solubility and Spectroscopic Data

Property	Value	Reference(s)
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	
Melting Point	205-207 °C	
Specific Rotation $[\alpha]_D$	-106° (c 0.2, CHCl_3)	
UV λ_{max} (EtOH)	238, 295 nm	
^1H NMR (CDCl_3 , 400 MHz)	δ 6.78 (s, 1H), 6.55 (s, 1H), 5.91 (s, 2H), 5.88 (d, $J=10.4$ Hz, 1H), 5.76 (d, $J=10.4$ Hz, 1H), 4.10 (d, $J=13.6$ Hz, 1H), 3.96 (s, 1H), 3.39 (d, $J=13.6$ Hz, 1H), 3.29 (m, 1H), 2.97 (dd, $J=16.4$, 4.8 Hz, 1H), 2.75 (d, $J=16.4$ Hz, 1H), 2.38 (m, 1H), 2.05 (m, 1H)	
^{13}C NMR (CDCl_3 , 100 MHz)	δ 146.9, 146.4, 133.0, 128.9, 128.3, 110.1, 107.0, 101.0, 100.8, 67.8, 61.2, 54.0, 52.8, 46.8, 33.7	
Mass Spectrometry (EI-MS)	m/z 271 [$\text{M}]^+$, 254, 212, 188, 171, 130	

Experimental Protocols

Isolation and Purification of Crinine from *Crinum moorei*

This protocol outlines the bioassay-guided fractionation for the isolation of **crinine** from the bulbs of *Crinum moorei*.^{[5][6][7]}

- Extraction:

- Air-dry fresh bulbs of *Crinum moorei* at room temperature and pulverize them into a fine powder.
- Perform extraction of the powdered material with methanol (MeOH) at room temperature for 48 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
- Acid-Base Partitioning:
 - Dissolve the crude extract in 10% aqueous citric acid.
 - Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds.
 - Basify the aqueous phase to pH 9-10 with a saturated sodium carbonate solution.
 - Extract the alkaline solution with chloroform (CHCl_3) to obtain the crude alkaloid fraction.
- Chromatographic Separation:
 - Subject the crude alkaloid fraction to column chromatography on silica gel.
 - Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
 - Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) mobile phase and visualize with Dragendorff's reagent.
 - Combine fractions showing a positive test for alkaloids and similar TLC profiles.
- Purification:
 - Further purify the **crinine**-containing fractions by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure **crinine**.

Spectroscopic Characterization

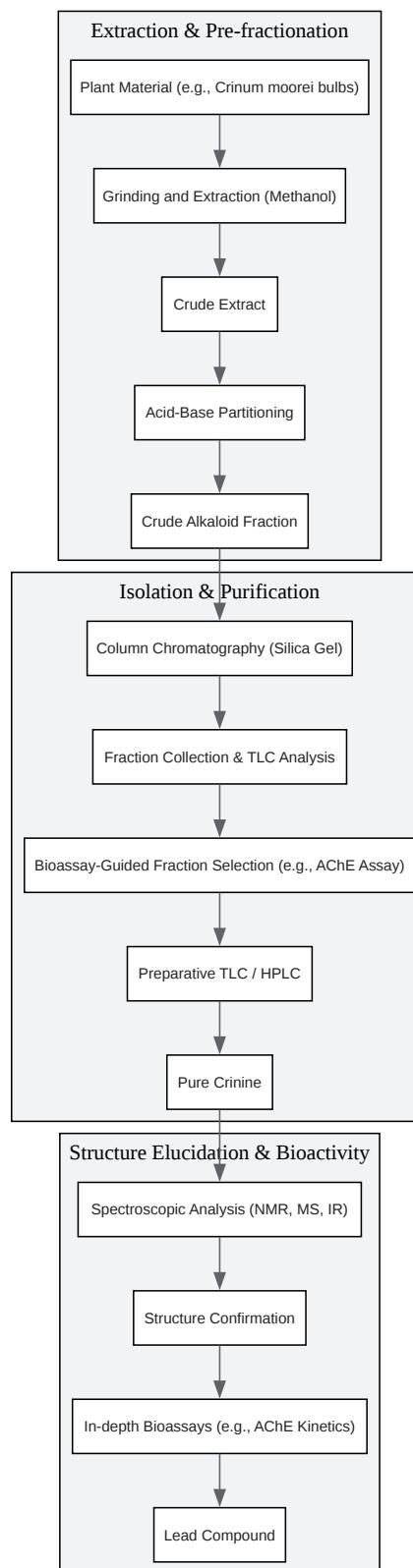
The structural elucidation of the isolated **crinine** is performed using a combination of spectroscopic methods.[8][9][10][11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample of pure **crinine** (approx. 5-10 mg) in deuterated chloroform (CDCl_3).
 - Record ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Use the residual solvent peak (CDCl_3 : δH 7.26 ppm, δC 77.16 ppm) as an internal standard.
 - For complete structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
- Mass Spectrometry (MS):
 - Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy:
 - Record the IR spectrum using a KBr pellet or as a thin film to identify functional groups.
- UV-Vis Spectroscopy:
 - Dissolve a sample in ethanol and record the UV-Vis spectrum to determine the wavelengths of maximum absorption.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of **crinine** against acetylcholinesterase can be determined using the Ellman's method.[12][13][14][15][16]

- Reagents and Materials:
 - Acetylcholinesterase (AChE) from electric eel.
 - Acetylthiocholine iodide (ATCI) as the substrate.

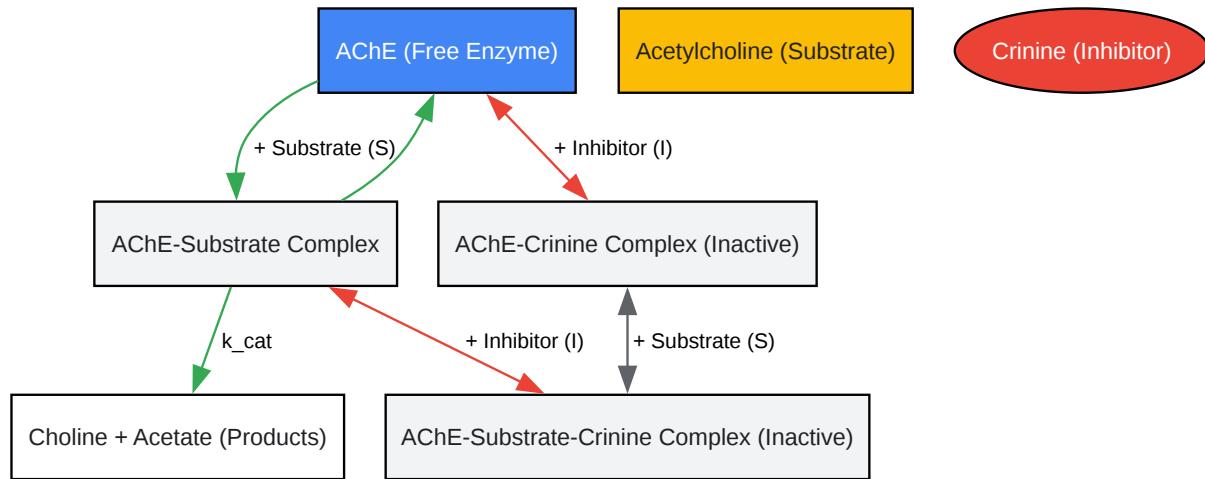

- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
- Phosphate buffer (pH 8.0).
- **Crinine** dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplate reader.

- Assay Procedure:
 - In a 96-well plate, add phosphate buffer, DTNB solution, and the **crinine** solution at various concentrations.
 - Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
 - Initiate the reaction by adding the substrate (ATCl).
 - Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
 - The rate of reaction is determined by the change in absorbance over time.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **crinine**.
 - Determine the IC_{50} value (the concentration of **crinine** that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
 - To determine the mechanism of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the enzyme activity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Visualizations

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive natural products like **crinine** from a plant source.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and characterization of **crinine**.

Acetylcholinesterase Inhibition by Crinine

This diagram illustrates the mechanism of acetylcholinesterase (AChE) inhibition, a key biological activity of **crinine**. The inhibition is of a mixed-type, where **crinine** can bind to both the free enzyme and the enzyme-substrate complex.[13][14][15][16]

[Click to download full resolution via product page](#)

Caption: Mixed-type inhibition of acetylcholinesterase by **crinine**.

Conclusion

Crinine remains a molecule of significant interest to the scientific community due to its unique structural features and promising biological activities. This guide has consolidated the key physical and chemical data for **crinine**, provided detailed experimental protocols for its study, and visualized important workflows and mechanisms. It is intended to serve as a valuable technical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into the structure-activity relationships of **crinine** and its derivatives may lead to the discovery of new and more potent pharmacological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crinine - Wikipedia [en.wikipedia.org]
- 2. Crinine | C16H17NO3 | CID 398937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crinine - SpectraBase [spectrabase.com]
- 4. Crinine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Alkaloid production in Crinum moorei cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. preprints.org [preprints.org]
- 12. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (*Pisum sativum*) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijresm.com [ijresm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical and Chemical Properties of Crinine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220781#physical-and-chemical-properties-of-crinine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com